molecular formula C13H9NO2S2 B2756367 Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate CAS No. 588715-55-3

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate

Cat. No.: B2756367
CAS No.: 588715-55-3
M. Wt: 275.34
InChI Key: JBSDRHIJAFAUQI-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H9NO2S2 and a molecular weight of 275.35 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a thiophene ring, which is further substituted with a phenyl group and a carboxylate ester. It is primarily used in proteomics research and other scientific studies .

Preparation Methods

The synthesis of Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylate with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include thiophosgene, amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its reactivity with nucleophiles, particularly amines, to form thiourea derivatives. This reactivity is due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. The compound can also interact with proteins and other biomolecules, making it useful in proteomics research .

Comparison with Similar Compounds

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate can be compared with other isothiocyanate-containing compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various scientific and industrial applications .

Biological Activity

Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features an isothiocyanate functional group attached to a thiophene ring. The molecular formula is C12H9N1O2S2C_{12}H_{9}N_{1}O_{2}S_{2}, with a molecular weight of approximately 289.37 g/mol. The presence of the isothiocyanate group is crucial for its biological activity, as it allows for interactions with various biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Isothiocyanates are known to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This compound has been shown to activate these pathways, leading to cell death in various cancer cell lines.
  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. For instance, it has been reported to inhibit certain enzymes involved in cancer progression and metastasis.

Biological Activity Summary

Biological Activity Description
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth.
Enzyme InteractionModulates enzyme activity through covalent bonding with nucleophiles.
Cellular Signaling ModulationAlters calcium signaling pathways by interacting with metabotropic glutamate receptors.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating effective inhibition of cell growth at low concentrations (around 10 µM) in breast cancer cells.
  • Mechanistic Insights : Research has shown that the compound's interaction with the metabotropic glutamate receptor leads to increased intracellular calcium levels, which can enhance apoptotic signaling pathways . This mechanism highlights its potential as a therapeutic agent targeting specific signaling pathways involved in cancer.
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited superior anticancer properties compared to other derivatives lacking the isothiocyanate group.

Properties

IUPAC Name

methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c1-16-13(15)10-7-11(18-12(10)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSDRHIJAFAUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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